molecular formula C18H19N3O2 B1678200 Nerisopam CAS No. 102771-12-0

Nerisopam

Cat. No.: B1678200
CAS No.: 102771-12-0
M. Wt: 309.4 g/mol
InChI Key: WWQDEXGFYVSTCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Nerisopam involves the formation of a 2,3-benzodiazepine core structure. The synthetic route typically includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring.

    Functionalization: Introduction of functional groups such as methoxy and methyl groups at specific positions on the benzodiazepine ring.

    Final Modifications: Attachment of aniline derivatives to complete the synthesis.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Nerisopam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the benzodiazepine core or other functional groups.

    Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different substituents, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a model compound for studying benzodiazepine derivatives and their chemical properties.

    Biology: Investigating its effects on neurotransmitter systems and receptor binding.

    Medicine: Potential use as an anxiolytic and antipsychotic agent.

Mechanism of Action

Nerisopam exerts its effects primarily through its interaction with the central nervous system. It does not bind to central dopamine receptors but shows affinity for 5-HT1 receptors and inhibits brain cAMP-phosphodiesterase . This leads to increased levels of cyclic AMP, which can modulate various signaling pathways involved in anxiety and psychosis. The compound also induces rapid, intense expression of Fos-like immunoreactivity in specific brain regions, indicating its impact on neuronal activity .

Comparison with Similar Compounds

Nerisopam is unique among benzodiazepine derivatives due to its specific receptor binding profile and lack of sedative and muscle-relaxant effects. Similar compounds include:

This compound’s uniqueness lies in its selective receptor binding and its potential for treating anxiety and psychosis without the common side effects associated with traditional benzodiazepines.

Properties

IUPAC Name

4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-10H,8,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQDEXGFYVSTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145499
Record name Nerisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102771-12-0
Record name Nerisopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102771-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nerisopam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nerisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NERISOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q4O339AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

26.6 g (0.078 mole) of 1-(4-nitrophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine are suspended in 540 ml of dimethylformamide, 2 g of 10% palladium on bone coal catalyst are suspended in 60 ml of dimethylformamide and added to the previous suspension. The reaction mixture is stirred vigorously at room temperature, under hydrogen. The reduction terminates in about 15 hours. Then the catalyst is filtered off, the filtrate is clarified with activated carbon and evaporated in vacuo. The crystalline residue is boiled with 250 ml of ethanol for one hour. Then it is cooled, the crystals are filtered off, washed twice with 30 ml of ethanol each and dried at 80° to 100° C.
Name
1-(4-nitrophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc2c(cc1OC)C(c1ccc([N+](=O)[O-])cc1)=NN=C(C)C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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